4-Ethylpyridine

Description

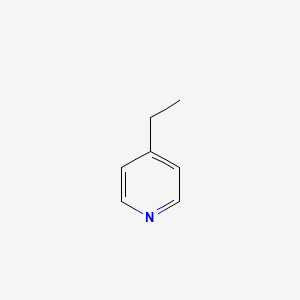

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-7-3-5-8-6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXRKZJMGVSXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873555 | |

| Record name | 4-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an obnoxious odor; Turns brown if not pure; [Merck Index] Colorless to pale yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 4-Ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.27 [mmHg] | |

| Record name | 4-Ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

536-75-4, 71077-16-2 | |

| Record name | 4-Ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, C1-3-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071077162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ETHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine, C1-3-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KW0SE2TL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Ethylpyridine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on 4-Ethylpyridine (CAS Number: 536-75-4)

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in chemical synthesis and drug discovery. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its applications, particularly as a building block in the pharmaceutical industry. Safety and handling information are also included to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the utility and chemistry of this compound.

Introduction

This compound is an organic compound belonging to the pyridine (B92270) family, characterized by a pyridine ring substituted with an ethyl group at the fourth position.[1] Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of a variety of more complex molecules.[2] The nitrogen atom in the pyridine ring imparts basic properties to the molecule, allowing it to participate in a range of chemical reactions such as alkylation and acylation.[1] This versatility has led to its use in the synthesis of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 536-75-4 | [1] |

| Molecular Formula | C₇H₉N | [1] |

| Molecular Weight | 107.15 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Distinctive, unpleasant | [3] |

| Boiling Point | 168 °C (lit.) | |

| Melting Point | -91 °C | [5] |

| Density | 0.942 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.501 (lit.) | |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [3][6] |

| pKa | 5.87 (+1) (25°C) | [3] |

| Flash Point | 50 °C (122.0 °F) - closed cup |

Synthesis of this compound

This compound can be synthesized through various methods. One of the most effective preparations involves the reaction of pyridine with acetic anhydride (B1165640) in the presence of zinc dust.[6]

Experimental Protocol: Synthesis from Pyridine and Acetic Anhydride

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials and Equipment:

-

Pyridine (dry)

-

Acetic anhydride

-

Zinc dust (activated)

-

Acetic acid

-

40% aqueous sodium hydroxide (B78521) solution

-

Solid potassium carbonate

-

5-L three-necked round-bottomed flask

-

Hershberg stirrer

-

Thermometer

-

Reflux condenser

-

Cooling bath (water)

-

Steam distillation apparatus

-

Separatory funnel

-

Fractional distillation column (e.g., Fenske-type)

Procedure:

-

Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a Hershberg stirrer and a thermometer, combine 1500 mL of acetic anhydride and 300 g (306 mL, 3.80 moles) of dry pyridine.

-

Addition of Zinc: Over a period of 3 hours, add 300 g (4.6 gram atoms) of activated zinc dust in small portions (5–10 g) while stirring. Maintain the reaction temperature between 25° and 30 °C, using a water bath for cooling as the reaction is exothermic. The reaction mixture will turn green after approximately 20 minutes.[7]

-

Addition of Acetic Acid and More Zinc: After the initial zinc addition, add 300 mL of acetic acid to the mixture and attach a reflux condenser to the flask. Add another 120 g (1.83 gram atoms) of zinc dust in small portions. The reaction may become vigorous. Reflux the mixture with stirring for 30 minutes.[7]

-

Final Zinc Addition and Reflux: Add a final portion of 180 g (2.75 gram atoms) of zinc dust all at once and continue to reflux for an additional 30 minutes.[7]

-

Work-up: Allow the flask to cool and transfer the contents to a larger flask. Cautiously neutralize the mixture with 2 L of a 40% aqueous sodium hydroxide solution.

-

Steam Distillation: Steam distill the mixture until approximately 3 L of distillate is collected. The distillate will separate into two layers.

-

Extraction: Saturate the distillate with 1.5–1.8 kg of solid potassium carbonate. Separate the organic layer. Extract the remaining aqueous layer twice with 150 mL portions of chloroform.[7]

-

Purification: Combine the organic layer and the chloroform extracts. Dry the combined organic phase and remove the chloroform by distillation. Fractionally distill the residue to obtain pure this compound, which has a boiling point of 163–165 °C at 760 mmHg.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[3] The pyridine scaffold is a common feature in many FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[8]

While specific drugs derived directly from this compound are not extensively detailed in publicly available literature, its role as a precursor is significant. For instance, it is known that this compound derivatives can modulate the affinity of ligands for nicotinic receptors in the brain.[1] This suggests potential applications in the development of therapeutics for neurological disorders.

Furthermore, pyridine derivatives are investigated for their potential as anticancer agents.[9] The structural features of these derivatives, such as the presence and position of substituents, can significantly influence their antiproliferative activity.[8] Research in this area often involves the synthesis of novel pyridine-containing molecules and their subsequent evaluation against various cancer cell lines.

In analytical chemistry, this compound is used to study the influence of counter-anion concentration on analyte retention in high-performance liquid chromatography (HPLC). It also participates in metal-ligand interactions, for example with Zn-porphyrin, which can be studied by mass spectrometry.[10]

Safety and Handling

This compound is a flammable liquid and vapor and should be handled with appropriate safety precautions.[11][12] It can cause skin and eye irritation and may cause respiratory irritation.[11]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category |

| Flammable liquids | 3 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 |

Handling and Storage Recommendations:

-

Keep away from heat, sparks, open flames, and hot surfaces.[13]

-

Keep the container tightly closed in a dry and well-ventilated place.[12]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[14]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[13]

-

Store in a flammables area.[12]

Conclusion

This compound is a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined chemical properties and reactivity make it a valuable tool for researchers. The detailed synthesis protocol provided in this guide offers a practical method for its preparation in a laboratory setting. As research into pyridine-based pharmaceuticals continues to expand, the importance of building blocks like this compound is likely to grow, paving the way for the development of new therapeutic agents.

References

- 1. CAS 536-75-4: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound [drugfuture.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound 98 536-75-4 [sigmaaldrich.com]

- 11. This compound | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Ethylpyridine Liquid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 4-Ethylpyridine in its liquid state. The information is curated for professionals in research, scientific analysis, and drug development who require precise and reliable data for their work. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and includes a visual representation of a general experimental workflow.

Core Physical Properties of this compound

This compound (C₇H₉N) is a colorless to pale yellow liquid with a distinct, pungent odor.[1] It is an organic compound belonging to the pyridine (B92270) family, with an ethyl group substituted at the fourth position of the pyridine ring.[1] This substitution influences its chemical reactivity and physical characteristics. The compound is soluble in organic solvents and shows limited solubility in water.[1]

Quantitative Data Summary

The following tables provide a consolidated summary of the key physical properties of this compound, compiled from various scientific sources.

| Property | Value |

| Molecular Formula | C₇H₉N |

| Molecular Weight | 107.15 g/mol [2] |

| Appearance | Clear colorless to yellowish liquid |

| Odor | Strong, unpleasant, pungent[1] |

| Physical Constant | Reported Value(s) |

| Density | 0.942 g/mL at 25 °C[3][4] |

| 0.941 g/mL | |

| 0.928 g/cm³[5] | |

| Boiling Point | 168 °C at 760 mmHg[3][4] |

| 164-170 °C at 760 mmHg[6][7] | |

| 169.999 °C at 760 mmHg[5] | |

| Melting Point | -91 °C[5][7] |

| Refractive Index (nD) | 1.501 at 20 °C[3][4][7] |

| 1.4990-1.5030 at 20 °C[8] | |

| Viscosity | Data not readily available in searches |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Density Measurement

The density of a liquid can be determined using several methods, with pycnometry and hydrometry being common laboratory techniques.[9]

a) Pycnometry: [9]

-

A clean, dry pycnometer (a glass flask with a precise volume) is weighed empty.

-

The pycnometer is then filled with the sample liquid (this compound), ensuring no air bubbles are present.

-

The filled pycnometer is brought to a constant temperature in a water bath.

-

The pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

b) Hydrometry:

-

A sample of the liquid is placed in a graduated cylinder.

-

A hydrometer, a calibrated weighted glass float, is gently lowered into the liquid.

-

The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.

Boiling Point Determination

The boiling point of a liquid can be accurately measured using distillation or the Thiele tube method.

a) Distillation Method: [10]

-

A small volume (at least 5 mL) of this compound is placed in a distillation flask with a few boiling chips.

-

The flask is heated, and the vapor rises into a condenser.

-

A thermometer is positioned so that its bulb is just below the side arm of the distillation head, ensuring it measures the temperature of the vapor as it passes into the condenser.

-

The temperature at which the liquid is actively boiling and condensing, and the temperature reading on the thermometer stabilizes, is recorded as the boiling point. The barometric pressure should also be recorded.[10]

b) Thiele Tube Method: [10]

-

A small amount of the sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[10]

Melting Point Determination

For substances that are liquid at room temperature, the melting point (or freezing point) is determined by cooling the substance until it solidifies.

Capillary Method (for solidified sample): [11]

-

A small sample of this compound is frozen.

-

A small amount of the solid is introduced into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which slowly heats the sample.[12]

-

The temperature range from which the substance begins to melt until it is completely liquid is recorded as the melting point.

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through a substance and is a characteristic property. It is typically measured using a refractometer.[13]

Using a Digital Refractometer: [13]

-

The prism of the refractometer is cleaned and calibrated with a standard, usually distilled water.

-

A few drops of this compound are placed on the prism.

-

The instrument measures the critical angle of total internal reflection and digitally displays the refractive index. The temperature must be controlled and recorded as the refractive index is temperature-dependent.[13]

Viscosity Determination

Viscosity is the measure of a fluid's resistance to flow. Common methods for its determination include the use of a capillary viscometer or a falling sphere viscometer.[6][8]

a) Capillary Viscometer (Ostwald or Ubbelohde type): [8]

-

A known volume of this compound is introduced into the viscometer.

-

The liquid is drawn up through the capillary tube by suction.

-

The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.

-

The viscosity is calculated using the measured flow time, the density of the liquid, and the calibration constant of the viscometer.

b) Falling Sphere Viscometer: [6][8]

-

A sphere of known size and density is dropped into a tube containing this compound.

-

The time it takes for the sphere to fall a specific distance through the liquid is measured.

-

The viscosity is calculated based on the terminal velocity of the sphere, the densities of the sphere and the liquid, and the dimensions of the sphere and the tube.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a liquid sample like this compound.

Caption: General workflow for physical property determination.

References

- 1. gazi.edu.tr [gazi.edu.tr]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. quora.com [quora.com]

- 6. byjus.com [byjus.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. industrialphysics.com [industrialphysics.com]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. mt.com [mt.com]

An In-depth Technical Guide to 4-Ethylpyridine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethylpyridine, its synthesis, and its applications, with a particular focus on its relevance in medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is an organic compound featuring a pyridine (B92270) ring substituted with an ethyl group at the fourth position.

-

IUPAC Name: this compound

-

Chemical Formula: C₇H₉N[1]

-

Canonical SMILES: CCC1=CC=NC=C1

-

InChI Key: VJXRKZJMGVSXPX-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 107.15 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Obnoxious, unpleasant | [3] |

| Melting Point | -41 °C | [4] |

| Boiling Point | 167-170 °C | [5] |

| Density | 0.942 g/mL at 25 °C | |

| Solubility in Water | 34 g/L | |

| pKa | 5.87 (25 °C) | |

| Flash Point | 50 °C (closed cup) | [6] |

Synthesis of this compound

This compound can be synthesized through various methods. Two common laboratory-scale preparations are detailed below.

Synthesis from Pyridine, Acetic Anhydride (B1165640), and Zinc

This method involves the reaction of pyridine with acetic anhydride in the presence of zinc dust.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 1500 mL of acetic anhydride and 300 g of dry pyridine.

-

Addition of Zinc: While stirring, add 300 g of zinc dust in small portions over 3 hours. Maintain the reaction temperature between 25-30 °C, using a water bath for cooling as the reaction is exothermic.

-

Reflux: After the initial zinc addition, add 300 mL of acetic acid to the mixture and attach a reflux condenser. Add another 120 g of zinc dust in small portions, followed by refluxing with stirring for 30 minutes. Finally, add a third portion of 180 g of zinc dust and continue to reflux for an additional 30 minutes.

-

Work-up: Cool the reaction mixture and cautiously neutralize it with a 40% aqueous solution of sodium hydroxide (B78521).

-

Purification: Steam distill the mixture and collect approximately 3 L of distillate. Saturate the distillate with solid potassium carbonate. Separate the organic layer and extract the aqueous layer with chloroform (B151607). Combine the organic layers and purify by fractional distillation.

Wolff-Kishner Reduction of 4-Acetylpyridine (B144475)

This reaction converts the carbonyl group of 4-acetylpyridine into a methylene (B1212753) group.

-

Hydrazone Formation: To a solution of 4-acetylpyridine (1 equivalent) in a high-boiling solvent such as diethylene glycol, add hydrazine (B178648) hydrate (B1144303) (2-4 equivalents). Heat the mixture to about 100 °C for 1 hour to form the hydrazone.

-

Reduction: Add a strong base, such as potassium hydroxide (6-10 equivalents), to the reaction mixture. Increase the temperature to 180-200 °C and reflux for 2-5 hours, or until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent like diethyl ether.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Chemical Reactivity

The chemical reactivity of this compound is influenced by the pyridine ring and the ethyl substituent.

Reactions at the Pyridine Ring

-

Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the C2 and C4 positions, especially if a good leaving group is present. The stability of the intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, favors substitution at these positions.[7]

-

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom.[8] Harsh reaction conditions are typically required, and substitution, when it occurs, is directed to the C3 position.

Reactions of the Ethyl Group

-

Oxidation: The ethyl group can be oxidized to an acetyl group or further to a carboxylic acid group (isonicotinic acid) using appropriate oxidizing agents. For instance, oxidation of 5-ethyl-2-methylpyridine (B142974) to 6-methylpyridyl-3-acetic acid has been demonstrated using Pseudomonas oleovorans.[9] The synthesis of isonicotinic acid, a precursor to the drug isoniazid (B1672263), can be achieved through the oxidation of 4-methylpyridine (B42270) (a related compound) using agents like nitric acid or through ammoxidation followed by hydrolysis.[10]

-

Free Radical Reactions: The benzylic-like protons on the carbon adjacent to the pyridine ring are susceptible to free radical abstraction, which can initiate further reactions at the ethyl group.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Instrument Parameters (Typical for a 300 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans (NS): 16-64

-

Spectral Width (SWH): ~15 ppm

-

Acquisition Time (AQ): ~3-4 seconds

-

Relaxation Delay (D1): 1-5 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans (NS): 1024 or more, depending on concentration

-

Spectral Width (SWH): ~220 ppm

-

Acquisition Time (AQ): ~1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

-

-

Referencing: The spectra are typically referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Background Correction: A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Applications in Drug Development

This compound and its derivatives are important building blocks in the synthesis of various pharmaceuticals.[1] A prominent example is its role as a precursor in the synthesis of isonicotinic acid, which is a key intermediate for the production of the anti-tuberculosis drug isoniazid.[12][13]

Isoniazid: A this compound-Derived Drug

Isoniazid is a first-line medication for the treatment of tuberculosis. It is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[14][15]

The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis.[14][15] This inhibition blocks the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[14][15] The disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately, bacterial cell death.[14]

References

- 1. CAS 536-75-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN114981244A - Continuous flow synthesis method for preparing isoniazid - Google Patents [patents.google.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. ijsdr.org [ijsdr.org]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 15. droracle.ai [droracle.ai]

A Technical Guide to the Solubility of 4-Ethylpyridine in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-ethylpyridine (B106801), a heterocyclic organic compound pertinent to various fields, including pharmaceutical and materials science. This document compiles available quantitative and qualitative solubility data, details standardized experimental protocols for solubility determination, and presents visualized workflows to aid in experimental design.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is dictated by its molecular structure: a polar pyridine (B92270) ring and a nonpolar ethyl group. The nitrogen atom in the pyridine ring can participate in hydrogen bonding with protic solvents, while the ethyl group contributes to its solubility in nonpolar organic solvents. This amphiphilic nature results in a nuanced solubility profile. As a polar organic compound, this compound is generally more soluble in polar solvents.[1] The ethyl group imparts some hydrophobic character, which can limit its solubility in highly polar solutions.[1] Like many organic compounds, the solubility of this compound is expected to increase with temperature.[1]

Quantitative Solubility Data

Precise solubility data is crucial for applications such as reaction optimization, purification, and formulation development. The following tables summarize the available quantitative solubility data for this compound.

Solubility in Water

This compound and water are partially miscible. Below a certain temperature, they form two liquid phases, one rich in this compound and the other rich in water. The mutual solubility is temperature-dependent.

One source indicates a solubility of approximately 34 g/L at 20°C.[2] However, a comprehensive study on the mutual solubility of this compound and water provides more detailed data across a range of temperatures.

Table 1: Mutual Solubility of this compound and Water [3]

| Temperature (°C) | Solubility of this compound in Water ( g/100 g solution) | Solubility of Water in this compound ( g/100 g solution) |

| 0.0 | Not Reported | 37.2 |

| 10.0 | Not Reported | 32.8 |

| 20.0 | Not Reported | 29.6 |

| 30.0 | Not Reported | 28.8 |

| 40.0 | Not Reported | 26.2 |

| 50.0 | Not Reported | 24.4 |

| 60.0 | Not Reported | 22.6 |

| 70.0 | Not Reported | 21.8 |

| 80.0 | Not Reported | 21.0 |

| 90.0 | Not Reported | 20.8 |

Note: The original data was presented as mass percent of water in the this compound-rich phase. Data for the solubility of this compound in the water-rich phase was not available in the snippet.

Solubility in Organic Solvents

Quantitative solubility data for this compound in a range of organic solvents is not widely available in the public literature. However, qualitative descriptions consistently indicate its miscibility with many common organic solvents.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility Description | Citations |

| Alcohols | Soluble | [1][4] |

| Ether | Soluble | [4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Method 1: Isothermal Shake-Flask Method for Solid/Liquid Solubility

This method is a gold standard for determining the equilibrium solubility of a compound in a solvent at a controlled temperature.

Objective: To determine the mass of a solute that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Place the sealed flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Maintain the temperature of the flask.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed/cooled syringe to avoid temperature-induced precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Determine the mass of the collected filtrate and then evaporate the solvent under controlled conditions to obtain the mass of the dissolved this compound. Alternatively, quantify the concentration of this compound in the filtrate using a suitable analytical technique like HPLC or UV-Vis spectroscopy with a pre-established calibration curve.

-

Calculation: Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

Caption: Workflow for experimental solubility determination.

Method 2: Determination of Mutual Solubility of Partially Miscible Liquids

This method is used to construct a phase diagram for two liquids, like this compound and water, that are not completely miscible at all temperatures and compositions.

Objective: To determine the temperatures at which different compositions of two partially miscible liquids become homogeneous.

Materials:

-

This compound

-

Water

-

A series of sealable glass tubes or vials

-

Heating/cooling bath with a temperature controller and a viewing window

-

Calibrated thermometer or temperature probe

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Samples: Prepare a series of samples with varying compositions of this compound and water by weight in sealable glass tubes.

-

Heating and Observation: Place a tube in the bath and begin heating while stirring. Observe the mixture for the temperature at which the turbidity disappears, indicating the formation of a single liquid phase. Record this temperature.

-

Cooling and Observation: Slowly cool the tube while continuing to stir. Observe and record the temperature at which the solution becomes turbid again, indicating phase separation.

-

Data Averaging: For each composition, the temperatures of dissolution and phase separation should be close. Average these two temperatures.

-

Plotting the Phase Diagram: Plot the average temperature versus the weight percentage of this compound. The resulting curve is the mutual solubility curve. The peak of this curve represents the critical solution temperature.

Caption: Workflow for mutual solubility determination.

Conclusion

This technical guide has synthesized the available data on the solubility of this compound in water and organic solvents. While comprehensive quantitative data for its solubility in various organic solvents is lacking in readily accessible literature, its qualitative miscibility with polar organic solvents is well-established. The detailed mutual solubility data in water provides valuable insight for aqueous-based applications. The provided experimental protocols offer a standardized approach for researchers to determine the solubility of this compound in specific solvents of interest, enabling more precise control over experimental conditions in research and development.

References

Technical Guide: Physicochemical Properties of 4-Ethylpyridine

This in-depth technical guide provides a comprehensive overview of the boiling point and density of 4-Ethylpyridine. The information is curated for researchers, scientists, and professionals in drug development, offering precise data, detailed experimental methodologies, and logical visualizations to support laboratory work and theoretical analysis.

Core Physicochemical Data of this compound

This compound is a pyridine (B92270) derivative with the chemical formula C₇H₉N. It is a colorless to pale yellow liquid with a distinct, unpleasant odor.[1] The ethyl group at the fourth position of the pyridine ring influences its chemical and physical properties.[1] Below is a summary of its key physical properties.

Boiling Point and Density

The boiling point and density are critical parameters for the purification, handling, and application of this compound in various chemical syntheses. The data presented in the following tables are compiled from multiple sources.

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Pressure (mmHg) | Source Citation |

| 168 | 760 | [2][3][4] |

| 164 - 170 | 760 | [5][6] |

| 169.999 | 760 | [7] |

| 169.6 - 170.0 | 750 | [8] |

| 163 - 165 | 760 |

Table 2: Density of this compound

| Density (g/mL) | Temperature (°C) | Source Citation |

| 0.942 | 25 | [2][3][4][5] |

| 0.9404 | 22 | [8] |

| 0.928 | Not Specified | [7] |

| 0.910 | Not Specified |

Experimental Protocols for Property Determination

While specific experimental details for the cited values for this compound are not publicly available, this section outlines standardized and widely accepted methodologies for determining the boiling point and density of organic liquids.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common and effective method for this determination is the capillary tube method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin (B1166041) or other suitable heating medium

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is then immersed in a Thiele tube or an oil bath filled with a heating medium like liquid paraffin.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a continuous stream of bubbles is observed.

-

The liquid is allowed to cool, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method involves the use of a pycnometer or, for a less rigorous measurement, a graduated cylinder and a balance.

Apparatus:

-

Pycnometer (for high accuracy) or a graduated cylinder

-

Analytical balance

-

Thermometer

Procedure:

-

The mass of a clean, dry, and empty pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

The vessel is then filled with the liquid sample up to a calibrated mark (for a pycnometer) or a specific volume is added (to a graduated cylinder).

-

The mass of the vessel containing the liquid is measured.

-

The temperature of the liquid is recorded as density is temperature-dependent.

-

The mass of the liquid is calculated by subtracting the mass of the empty vessel from the mass of the filled vessel.

-

The density is then calculated by dividing the mass of the liquid by its volume.

Visualized Workflows and Concepts

To further elucidate the experimental and theoretical aspects, the following diagrams are provided.

Caption: Experimental workflow for determining physical properties.

Caption: Intermolecular forces and their effect on boiling point.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 3. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 4. 4-乙基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. phillysim.org [phillysim.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

Spectroscopic Data for 4-Ethylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-Ethylpyridine. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. Detailed experimental protocols for acquiring such spectra are also outlined.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and FT-IR data for this compound. The data is organized into tables for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.51 | Doublet | 2H | H-2, H-6 |

| 7.12 | Doublet | 2H | H-3, H-5 |

| 2.64 | Quartet | 2H | -CH₂- |

| 1.23 | Triplet | 3H | -CH₃ |

Solvent: Chloroform-d (CDCl₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 150.0 | C-4 |

| 149.7 | C-2, C-6 |

| 123.8 | C-3, C-5 |

| 28.9 | -CH₂- |

| 15.2 | -CH₃ |

Solvent: Chloroform-d (CDCl₃)

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3028 | Medium | Aromatic C-H Stretch |

| 2970 | Strong | Aliphatic C-H Stretch (asymmetric) |

| 2934 | Medium | Aliphatic C-H Stretch (symmetric) |

| 2875 | Medium | Aliphatic C-H Stretch (symmetric) |

| 1604 | Strong | C=C Stretch (aromatic ring) |

| 1559 | Medium | C=C Stretch (aromatic ring) |

| 1417 | Strong | C-H Bend (in-plane) |

| 1069 | Medium | C-C Stretch |

| 823 | Strong | C-H Bend (out-of-plane, para-disubstituted) |

Sample Preparation: Neat (liquid film)

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and IR spectra of liquid samples such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's requirements.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Set the appropriate acquisition parameters for either ¹H or ¹³C NMR, including the number of scans, pulse width, and acquisition time.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Infrared (IR) Spectroscopy (FT-IR)

-

Sample Preparation (Neat Liquid/Thin Film):

-

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean. Clean with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allow it to fully evaporate.

-

For the ATR method, place a single drop of this compound directly onto the crystal.

-

For the transmission method using salt plates, place a drop of the sample on one plate and carefully place the second plate on top to create a thin, uniform liquid film without air bubbles.

-

-

Instrument Setup and Data Acquisition:

-

Place the ATR accessory with the sample or the prepared salt plates into the sample compartment of the FT-IR spectrometer.

-

Collect a background spectrum of the empty, clean ATR crystal or clean salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.

-

The spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the major absorption bands and record their wavenumbers.

-

Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: Workflow of Spectroscopic Analysis.

4-Ethylpyridine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Ethylpyridine (CAS No. 536-75-4). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely in a laboratory and manufacturing environment.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a strong, unpleasant, or obnoxious odor.[1][2][3][4] It is a member of the pyridine (B92270) family and is used in the synthesis of pharmaceuticals, agrochemicals, and as a building block in organic chemistry.[1][4] The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N | [1][4][5] |

| Molecular Weight | 107.15 g/mol | [2][3][5] |

| Appearance | Clear colorless to yellowish liquid | [1][5] |

| Odor | Strong, unpleasant, obnoxious | [1][2][3] |

| Boiling Point | 164 - 170 °C (327.2 - 338 °F) @ 760 mmHg | [5][6][7] |

| Melting Point | -91 °C (-131.8 °F) | [6][7] |

| Flash Point | 47 °C (116.6 °F) - 50 °C (122 °F) (closed cup) | [6][8] |

| Density | 0.942 g/mL at 25 °C | [5] |

| Vapor Pressure | 0.5 mbar @ 20 °C; 2.27 mmHg @ 25 °C | [3][6][9] |

| Vapor Density | 3.69 | [6] |

| Water Solubility | 34 g/L; Sparingly soluble | [1][2] |

| Refractive Index | n20/D 1.501 | [5] |

| pH | 10 (10% aqueous solution) | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[6] It is a flammable liquid and vapor.[3][8] The primary health hazards include acute toxicity if swallowed, in contact with skin, or if inhaled.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[3][8]

GHS Hazard Statements:

-

H302 + H332: Harmful if swallowed or if inhaled.

-

H311: Toxic in contact with skin.

-

H335: May cause respiratory irritation.[3]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling

-

Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[6][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (chemical-resistant), and eye/face protection (safety goggles and face shield).[1][8] Refer to the PPE workflow diagram below.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][10][11] Use non-sparking tools and explosion-proof equipment.[6][10]

-

Static Discharge: Take precautionary measures against static discharge.[6][10] Ground and bond containers and receiving equipment.[10]

-

Personal Hygiene: Do not eat, drink, or smoke when using this product.[10] Wash hands thoroughly after handling.[10]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6][10][11]

-

Conditions: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][6][10] Store locked up.[6][10]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6][10][12]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[6][12]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[6][11][12]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[6][10][11][12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6][12] Water mist may be used to cool closed containers.[6]

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode when heated.[6][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[6][11] Ensure adequate ventilation.[11] Avoid contact with skin, eyes, and clothing.[6]

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder) and dispose of as hazardous waste.[6][11][12] Use spark-proof tools and explosion-proof equipment.[6][11]

Experimental Protocols

Detailed experimental protocols involving this compound should always be conducted in accordance with institutional safety guidelines and a thorough risk assessment. The following is a generalized workflow for handling this chemical in a research setting.

Caption: A generalized workflow for safely handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) Logic

The selection of appropriate PPE is paramount when working with this compound. The following diagram illustrates the decision-making process for selecting the correct level of protection.

Caption: A decision tree for selecting appropriate PPE when handling this compound.

This guide is intended as a summary of safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this compound and adhere to all institutional and regulatory safety protocols.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [drugfuture.com]

- 3. This compound | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 536-75-4: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 536-75-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | 536-75-4 | TCI AMERICA [tcichemicals.com]

- 9. 4-ethyl pyridine, 536-75-4 [thegoodscentscompany.com]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Discovery and Synthesis of 4-Ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylpyridine, a significant heterocyclic compound, serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its discovery dates back to the early 20th century, with initial preparations paving the way for more sophisticated and efficient synthetic routes. This technical guide provides a comprehensive overview of the historical and modern methods for the synthesis of this compound, complete with detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction and Historical Context

This compound (C₇H₉N) was first reported in a German patent by Dohrn and Horsters in 1924.[1] It was later identified as a component of California petroleum in 1943.[1] Early synthetic endeavors were foundational, often characterized by harsh reaction conditions and modest yields. One of the earliest methods involved the thermal rearrangement of N-ethylpyridinium iodide at high temperatures.[2] Another significant early contribution was the Ladenburg synthesis, which involved heating pyridine (B92270) with an alkyl halide, such as ethyl iodide, in a sealed tube.[2] These pioneering efforts laid the groundwork for the development of more practical and scalable synthetic methodologies.

Key Synthetic Methodologies

The synthesis of this compound has evolved significantly, with modern methods offering improved yields, regioselectivity, and milder reaction conditions. This section details the experimental protocols for key historical and contemporary synthetic routes.

Historical Synthesis: The Frank and Smith Method

A well-documented and historically significant method for preparing this compound involves the reaction of pyridine with acetic anhydride (B1165640) in the presence of zinc dust. This method, detailed by Frank and Smith in Organic Syntheses, remains a valuable reference.[2]

Experimental Protocol:

-

Reaction Setup: In a 3-liter, three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 1500 mL of acetic anhydride and 300 g (3.80 moles) of dry pyridine.

-

Addition of Zinc: While stirring, add 300 g (4.6 gram-atoms) of activated zinc dust in small portions over 3 hours. Maintain the reaction temperature between 25°C and 30°C, using a water bath for cooling as the reaction is exothermic.

-

Addition of Acetic Acid and Further Zinc: After the initial zinc addition, add 300 mL of acetic acid to the flask and attach a reflux condenser. Then, add another 120 g (1.83 gram-atoms) of zinc dust in portions, followed by refluxing for 30 minutes. Finally, add a third portion of 180 g (2.75 gram-atoms) of zinc dust and continue refluxing for an additional 30 minutes.

-

Work-up and Isolation: Allow the reaction mixture to cool and then transfer it to a 5-liter flask. Cautiously neutralize the mixture with approximately 2 liters of a 40% aqueous sodium hydroxide (B78521) solution.

-

Steam Distillation: Steam distill the mixture until about 3 liters of distillate are collected. Saturate the distillate with 1.5-1.8 kg of solid potassium carbonate.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of chloroform (B151607). Combine the organic layers and the chloroform extracts.

-

Fractional Distillation: Remove the chloroform by distillation at atmospheric pressure. Fractionally distill the residue to obtain this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 33-38% |

| Boiling Point | 163-165°C |

| Refractive Index (n²⁰D) | 1.5010 |

Modern Synthesis: The Minisci Reaction for C-4 Alkylation

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles, proceeding via a radical mechanism.[3] To achieve regioselectivity for the C-4 position and prevent the formation of the C-2 isomer, a blocking group strategy is often employed.[4] This method allows for the efficient synthesis of 4-alkylpyridines under relatively mild conditions.

Experimental Protocol (Adapted for this compound):

-

Blocking Group Installation (General Procedure): React pyridine with a suitable reagent, such as a maleate-derived compound, to form a pyridinium (B92312) salt that sterically hinders the C-2 and C-6 positions.

-

Minisci Reaction:

-

To a stirred solution of the pyridinium salt (1 equivalent) in a mixture of dichloroethane and water (1:1), add propanoic acid (2 equivalents) as the ethyl radical precursor, silver nitrate (B79036) (AgNO₃, 20 mol%), and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈, 2 equivalents).[4][5]

-

-

Deprotection: After the reaction is complete, add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the crude reaction mixture to remove the blocking group.[4]

-

Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography to yield this compound.

Quantitative Data (Representative for C-4 Alkylation via Minisci Reaction):

| Parameter | Value |

| Regioselectivity | >95% for C-4 |

| Yield | Generally moderate to good |

Catalytic C-4 Alkylation

Modern catalytic methods offer highly selective routes to 4-alkylpyridines. Nickel- and cobalt-based catalysts have shown significant promise in this area.

Nickel-Catalyzed C-4 Alkylation (Conceptual Protocol):

A nickel/Lewis acid cooperative catalytic system can achieve the direct C-4 selective addition of pyridine to alkenes.[6] For the synthesis of this compound, ethene would be the required alkene.

-

Catalyst System: A nickel catalyst, often with an N-heterocyclic carbene (NHC) ligand, is used in conjunction with a Lewis acid co-catalyst.

-

Reaction Conditions: The reaction would involve bubbling ethene gas through a solution of pyridine containing the nickel catalyst and Lewis acid under optimized temperature and pressure.

-

Work-up and Purification: Following the reaction, the catalyst would be removed, and the product would be isolated and purified using standard techniques.

Cobalt-Catalyzed [2+2+2] Cycloaddition (Conceptual Protocol):

The [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by cobalt complexes, is an atom-economical method for pyridine synthesis.[7][8] To synthesize this compound, this would conceptually involve the reaction of two molecules of acetylene (B1199291) with propionitrile (B127096).

-

Catalyst Activation: An air-stable Co(III) precatalyst is reduced in situ to the active Co(I) species.[7][8]

-

Cycloaddition: Acetylene gas is passed through a solution of propionitrile containing the activated cobalt catalyst under controlled temperature and pressure.

-

Product Isolation: After the reaction, the catalyst is separated, and this compound is isolated and purified.

Quantitative Data (General for Catalytic Methods):

| Parameter | Value |

| Regioselectivity | High for C-4 |

| Yield | Moderate to good |

| Catalytic Efficiency | High turnover numbers are possible |

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies.

Frank and Smith Synthesis Pathway

The reaction of pyridine with acetic anhydride and zinc is believed to proceed through a series of intermediates involving the formation of a dihydropyridine (B1217469) derivative, which is then ethylated.

Caption: Proposed reaction pathway for the Frank and Smith synthesis of this compound.

Minisci Reaction Mechanism

The Minisci reaction proceeds via a radical mechanism. An ethyl radical is generated from propanoic acid through oxidative decarboxylation, which then attacks the protonated pyridine ring.

Caption: General mechanism of the Minisci reaction for the synthesis of this compound.

Nickel-Catalyzed C-4 Alkylation Catalytic Cycle

The nickel-catalyzed reaction is thought to involve a catalytic cycle with oxidative addition, migratory insertion, and reductive elimination steps.

Caption: Conceptual catalytic cycle for the nickel-catalyzed C-4 alkylation of pyridine with ethene.

Conclusion

The synthesis of this compound has progressed from classical, often low-yielding methods to highly efficient and selective modern catalytic and radical-based approaches. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as scale, cost, and the need for regiochemical purity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the practical application and further development of synthetic strategies for this important heterocyclic building block.

References

- 1. This compound [drugfuture.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Minisci reaction - Wikipedia [en.wikipedia.org]

- 4. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]

Basic Reactivity of the Pyridine Ring in 4-Ethylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of the pyridine (B92270) ring in 4-ethylpyridine (B106801). The document delves into the core principles governing its basicity, electrophilic and nucleophilic substitution reactions, and reactions involving the ethyl side chain. Detailed experimental protocols for key transformations are provided, and quantitative data is summarized for comparative analysis. Reaction mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of the chemical behavior of this important heterocyclic compound.

Introduction

This compound is a heterocyclic aromatic compound belonging to the pyridine family.[1] It is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, with an ethyl group substituted at the 4-position.[1] The lone pair of electrons on the nitrogen atom and the electron-donating nature of the ethyl group significantly influence the reactivity of the pyridine ring, making it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] This guide explores the fundamental aspects of its chemical reactivity.

Physicochemical Properties and Basicity

This compound is a colorless to pale yellow liquid with a characteristic unpleasant odor.[2] The presence of the nitrogen atom with its lone pair of electrons confers basic properties to the molecule.[1] The basicity is a critical parameter that dictates its behavior in acid-catalyzed reactions and its ability to act as a ligand.

Quantitative Data on Basicity

The basicity of this compound is quantified by the pKa of its conjugate acid, the 4-ethylpyridinium ion.

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.2 | [4] |

| This compound | 6.02 | [5] |

The ethyl group at the 4-position is an electron-donating group, which increases the electron density on the nitrogen atom, making this compound more basic than pyridine.

Reactivity of the Pyridine Ring

The pyridine ring in this compound exhibits a rich and diverse reactivity profile, undergoing both electrophilic and nucleophilic substitution reactions, as well as reactions at the nitrogen atom.

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The nitrogen atom and its conjugate acid (under acidic conditions) strongly deactivate the ring. Electrophilic attack occurs preferentially at the 3- and 5-positions, as the intermediate carbocations are less destabilized compared to attack at the 2-, 4-, and 6-positions.

Nitration of the pyridine ring requires harsh reaction conditions. A common method involves the use of nitric acid in the presence of a strong acid or anhydride (B1165640).

Experimental Protocol: General Procedure for the Nitration of Pyridines [6]

-

Materials: Pyridine derivative, nitric acid, trifluoroacetic anhydride.

-

Procedure:

-

In a round-bottom flask, cool trifluoroacetic anhydride in an ice bath.

-

Slowly add the pyridine derivative to the cooled anhydride with stirring.

-

To this mixture, add a solution of nitric acid in trifluoroacetic anhydride dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Note: This is a general procedure and the specific conditions (temperature, reaction time, and purification method) may need to be optimized for this compound.

Quantitative Data: Nitration of Substituted Pyridines [7]

| Substrate | Product | Yield (%) |

| Pyridine | 3-Nitropyridine | 22 |

| 4-Methylpyridine | 4-Methyl-3-nitropyridine | 78 |

Based on the data for 4-methylpyridine, the nitration of this compound is expected to yield primarily 4-ethyl-3-nitropyridine.